N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a phenyl group at the 6-position and a 2-furylmethyl group at the N-position.
Preparation Methods
The synthesis of N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophene with a suitable aldehyde or ketone to form the thieno[2,3-d]pyrimidine core. The phenyl group can be introduced through a Suzuki coupling reaction, while the 2-furylmethyl group can be added via a nucleophilic substitution reaction. Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and copper iodide. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound .
Scientific Research Applications
N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is studied for its potential use as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition results in the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-furylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound exhibits potent antitubercular activity and is non-cytotoxic to normal cells.
6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine: Known for its antioxidant activity due to the substitution of an electron-donating group on the thienopyrimidine ring.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-2-5-12(6-3-1)15-9-14-16(19-11-20-17(14)22-15)18-10-13-7-4-8-21-13/h1-9,11H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZDMKRHMFTOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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